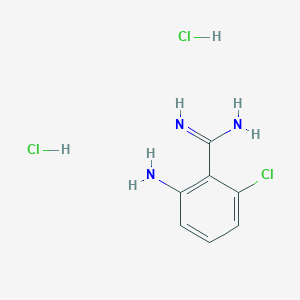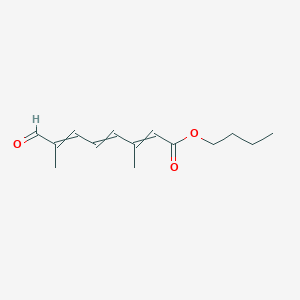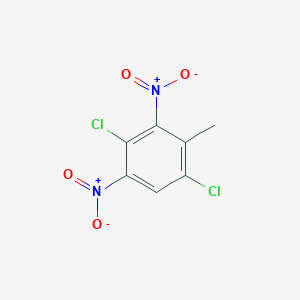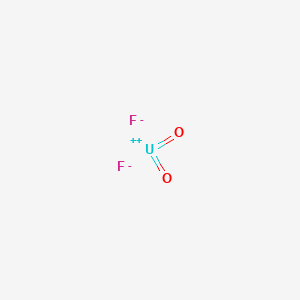
2-Amino-6-chlorobenzenecarboximidamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-chlorobenzenecarboximidamide dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes an amino group and a chlorine atom attached to a benzimidamide core. This compound is often used in research due to its reactivity and potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chlorobenzenecarboximidamide dihydrochloride typically involves the reaction of 2-Amino-6-chlorobenzimidazole with hydrochloric acid. The process can be summarized as follows:
Starting Material: 2-Amino-6-chlorobenzimidazole.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification Steps: Including recrystallization and filtration to obtain the pure dihydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-chlorobenzenecarboximidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The chlorine atom can be reduced to form dechlorinated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation Products: Nitro derivatives.
Reduction Products: Dechlorinated compounds.
Substitution Products: Hydroxyl or alkyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-chlorobenzenecarboximidamide dihydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications include its use as an antimicrobial and anticancer agent.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-6-chlorobenzenecarboximidamide dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and proteins involved in cellular processes.
Pathways Involved: It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-chlorobenzothiazole: Similar structure but contains a sulfur atom instead of an amide group.
2-Amino-6-chloropyrimidine: Contains a pyrimidine ring instead of a benzimidamide core.
2-Amino-6-chlorobenzoxazole: Contains an oxygen atom in the ring structure.
Uniqueness
2-Amino-6-chlorobenzenecarboximidamide dihydrochloride is unique due to its specific combination of an amino group and a chlorine atom attached to a benzimidamide core, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C7H10Cl3N3 |
|---|---|
Molekulargewicht |
242.5 g/mol |
IUPAC-Name |
2-amino-6-chlorobenzenecarboximidamide;dihydrochloride |
InChI |
InChI=1S/C7H8ClN3.2ClH/c8-4-2-1-3-5(9)6(4)7(10)11;;/h1-3H,9H2,(H3,10,11);2*1H |
InChI-Schlüssel |
GFDHRKOVNQEVGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C(=N)N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(6-Chloro-1H-indol-3-yl)[4-(2-methoxyphenyl)piperidin-1-yl]methanone](/img/structure/B8534683.png)






